2,4-dichloro-3-methyl-6-(1H-tetrazol-1-yl)phenol
Overview
Description
2,4-dichloro-3-methyl-6-(1H-tetrazol-1-yl)phenol is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound is also known by the name of Diclofenac, which is a nonsteroidal anti-inflammatory drug (NSAID) commonly used for the treatment of pain and inflammation. However,
Mechanism of Action
The mechanism of action of 2,4-dichloro-3-methyl-6-(1H-tetrazol-1-yl)phenol is not fully understood. However, it is believed that the compound works by inhibiting the activity of cyclooxygenase (COX) enzymes, which are involved in the production of prostaglandins. Prostaglandins are known to play a role in inflammation and pain, and inhibiting their production can lead to a reduction in these symptoms.
Biochemical and Physiological Effects:
Apart from its anti-cancer properties, 2,4-dichloro-3-methyl-6-(1H-tetrazol-1-yl)phenol has also been shown to have other biochemical and physiological effects. Studies have shown that the compound can inhibit the production of reactive oxygen species (ROS), which are known to play a role in various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. Additionally, 2,4-dichloro-3-methyl-6-(1H-tetrazol-1-yl)phenol has been shown to have anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2,4-dichloro-3-methyl-6-(1H-tetrazol-1-yl)phenol in lab experiments is its potency. The compound has been shown to be effective at low concentrations, which makes it a valuable tool for researchers. However, one of the limitations of using this compound is its potential toxicity. Studies have shown that high doses of 2,4-dichloro-3-methyl-6-(1H-tetrazol-1-yl)phenol can lead to liver and kidney damage, which can limit its use in certain experiments.
Future Directions
There are several future directions for research involving 2,4-dichloro-3-methyl-6-(1H-tetrazol-1-yl)phenol. One area of interest is the development of new analogs of the compound that have improved potency and reduced toxicity. Additionally, researchers are interested in exploring the use of 2,4-dichloro-3-methyl-6-(1H-tetrazol-1-yl)phenol in combination with other drugs to enhance its anti-cancer properties. Finally, there is a need for further research to fully understand the mechanism of action of this compound and its potential applications in various diseases.
Scientific Research Applications
2,4-dichloro-3-methyl-6-(1H-tetrazol-1-yl)phenol has been extensively studied for its potential applications in scientific research. One of the most significant applications of this compound is in the field of cancer research. Studies have shown that 2,4-dichloro-3-methyl-6-(1H-tetrazol-1-yl)phenol has potent anti-cancer properties and can inhibit the growth of various cancer cell lines.
properties
IUPAC Name |
2,4-dichloro-3-methyl-6-(tetrazol-1-yl)phenol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2N4O/c1-4-5(9)2-6(8(15)7(4)10)14-3-11-12-13-14/h2-3,15H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLRXUONJBFNPDN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C(=C1Cl)O)N2C=NN=N2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.06 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-dichloro-3-methyl-6-(1H-tetrazol-1-yl)phenol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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